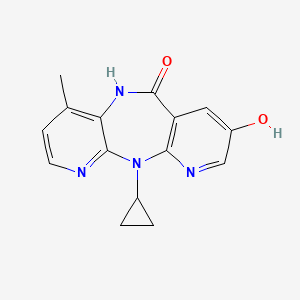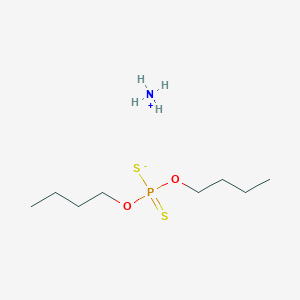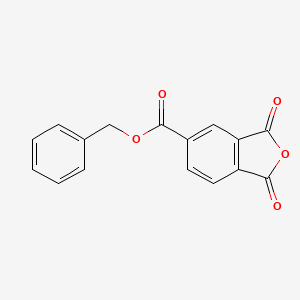
Bis(o-cresyl) m-Cresyl Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(o-cresyl) m-Cresyl Phosphate, also known as BCMP, is a phosphorylated ester of cresol. It is a highly versatile compound that has a wide range of applications in various scientific fields, including biochemistry, organic chemistry, and pharmacology. BCMP has been used in a variety of research applications, as well as in the development of pharmaceuticals and other products. BCMP is a colorless, odorless, and volatile compound with a molecular weight of 170.17 g/mol.
Applications De Recherche Scientifique
Bis(o-cresyl) m-Cresyl Phosphate has been used in a variety of scientific research applications, including in the development of pharmaceuticals and other products. It has been used in the synthesis of other compounds, such as cresylated polymers, and it has also been used in the synthesis of novel drugs and other compounds. Bis(o-cresyl) m-Cresyl Phosphate has also been used in the study of enzyme kinetics, as well as in the study of drug metabolism and pharmacokinetics.
Mécanisme D'action
The mechanism of action of Bis(o-cresyl) m-Cresyl Phosphate is not fully understood. However, it is believed that Bis(o-cresyl) m-Cresyl Phosphate acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. Bis(o-cresyl) m-Cresyl Phosphate is also believed to interact with certain receptors in the body, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
Bis(o-cresyl) m-Cresyl Phosphate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. Bis(o-cresyl) m-Cresyl Phosphate has also been shown to interact with certain receptors in the body, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior. In addition, Bis(o-cresyl) m-Cresyl Phosphate has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Bis(o-cresyl) m-Cresyl Phosphate in laboratory experiments has a number of advantages. Bis(o-cresyl) m-Cresyl Phosphate is a highly versatile compound that can be used in a variety of research applications. It is also relatively easy to synthesize, and it can be stored for long periods of time without degradation. However, there are some limitations to the use of Bis(o-cresyl) m-Cresyl Phosphate in laboratory experiments. Bis(o-cresyl) m-Cresyl Phosphate is a volatile compound, which can make it difficult to handle and store. Additionally, Bis(o-cresyl) m-Cresyl Phosphate has a low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
The use of Bis(o-cresyl) m-Cresyl Phosphate in scientific research is continuously evolving. Future research may focus on the use of Bis(o-cresyl) m-Cresyl Phosphate in the development of novel drugs and other compounds. Additionally, further research may focus on the mechanism of action of Bis(o-cresyl) m-Cresyl Phosphate, as well as its potential therapeutic applications. Additionally, further research may focus on the use of Bis(o-cresyl) m-Cresyl Phosphate in the study of enzyme kinetics, as well as in the study of drug metabolism and pharmacokinetics. Finally, further research may focus on the use of Bis(o-cresyl) m-Cresyl Phosphate in the development of new materials and products.
Méthodes De Synthèse
Bis(o-cresyl) m-Cresyl Phosphate can be synthesized by a two-step process. The first step involves the synthesis of o-cresyl phosphate, which is accomplished by the reaction of o-cresol and phosphoric acid. The second step involves the reaction of o-cresyl phosphate and m-cresol, which yields Bis(o-cresyl) m-Cresyl Phosphate. The entire process can be summarized as follows:
o-Cresol + Phosphoric acid → o-Cresyl phosphate
o-Cresyl phosphate + m-Cresol → Bis(o-cresyl) m-Cresyl Phosphate
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(o-cresyl) m-Cresyl Phosphate involves the reaction of o-cresol, m-cresol, and phosphorus oxychloride in the presence of a catalyst.", "Starting Materials": [ "o-cresol", "m-cresol", "phosphorus oxychloride", "catalyst" ], "Reaction": [ "Mix o-cresol, m-cresol, and phosphorus oxychloride in a reaction flask", "Add the catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 80-100°C", "Maintain the temperature for 4-6 hours", "Cool the reaction mixture to room temperature", "Add water to the reaction mixture to hydrolyze the excess phosphorus oxychloride", "Extract the product using an organic solvent", "Purify the product using column chromatography" ] } | |
Numéro CAS |
77342-17-7 |
Formule moléculaire |
C₂₁H₂₁O₄P |
Poids moléculaire |
368.36 |
Synonymes |
Phosphoric Acid Bis(2-methylphenyl) 3-Methylphenyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



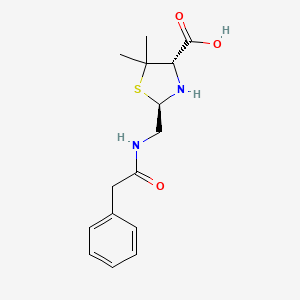
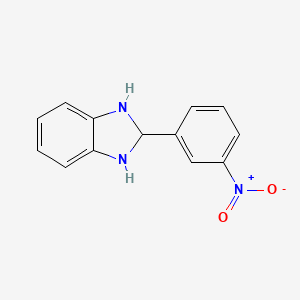
![Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate](/img/structure/B1142738.png)
